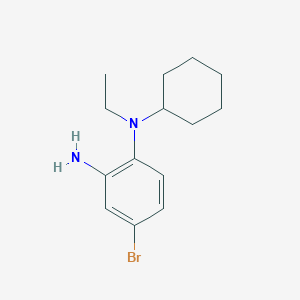![molecular formula C14H26O7 B1416413 3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid CAS No. 2203140-34-3](/img/structure/B1416413.png)
3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid
Overview
Description
3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid: is a complex organic compound that features a tetrahydropyran ring, multiple ethoxy groups, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid typically involves multiple steps:
Formation of Tetrahydropyran-2-yloxy Intermediate: This step involves the protection of a hydroxyl group using tetrahydropyran, often through the reaction of the hydroxyl compound with dihydropyran in the presence of an acid catalyst.
Ethoxylation: The protected intermediate undergoes ethoxylation, where ethylene oxide is added to form the ethoxy chains. This reaction is usually carried out under basic conditions.
Introduction of Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the propionic acid moiety, converting it to the corresponding alcohol.
Substitution: The tetrahydropyran ring and ethoxy groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the desired transformation.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
The compound may be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structural features can be tailored to interact with specific biological targets.
Medicine
In pharmaceuticals, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the tetrahydropyran ring and ethoxy chains may impart unique pharmacokinetic properties.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for surface-active agents. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Mechanism of Action
The mechanism by which 3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy chains and tetrahydropyran ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-{2-[2-(Tetrahydrofuran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
3-(2-{2-[2-(Methoxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid: Similar structure but with methoxy groups instead of tetrahydropyran-2-yloxy groups.
Uniqueness
The presence of the tetrahydropyran ring in 3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different ring structures or substituents.
Properties
IUPAC Name |
3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c15-13(16)4-6-17-7-8-18-9-10-19-11-12-21-14-3-1-2-5-20-14/h14H,1-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOJIHCUVIHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


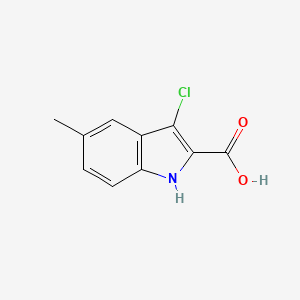

![4-[(Cyclopropylamino)methyl]benzamide](/img/structure/B1416335.png)
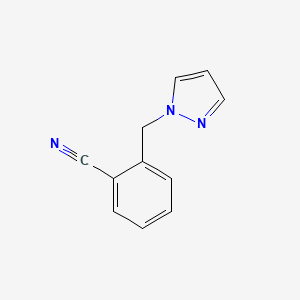
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)
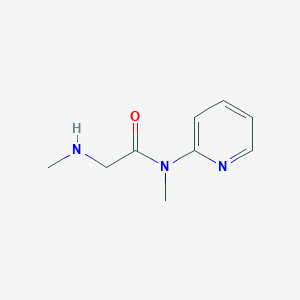
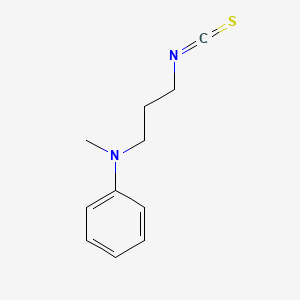
![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)
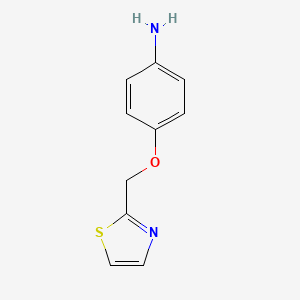
![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)
![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)
![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)
